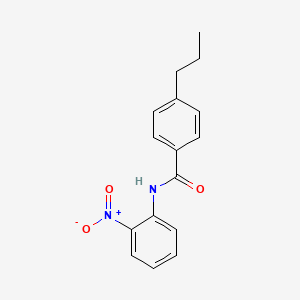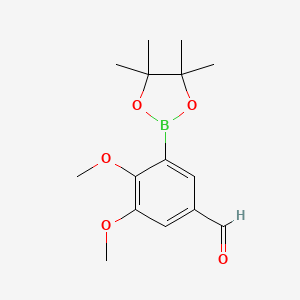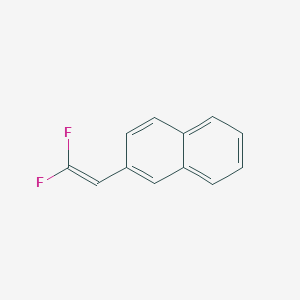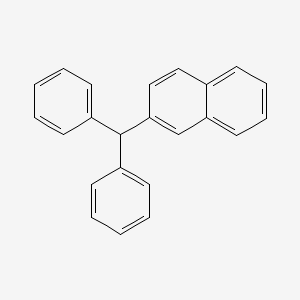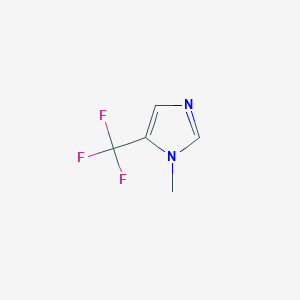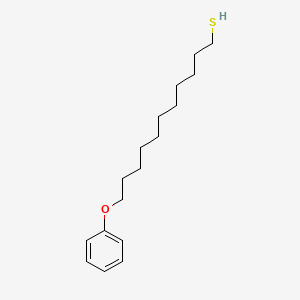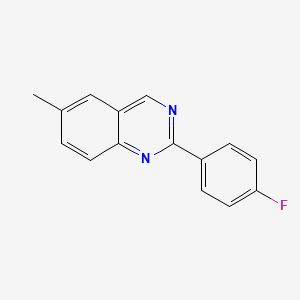
2-(4-Fluorophenyl)-6-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-6-methylquinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a fluorobenzene derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formamide, to form the quinazoline core.
Substitution: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Methylation: The final step involves the methylation of the quinazoline core at the 6-position using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-6-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease progression, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.
4-Fluoro-2-phenylquinazoline: Similar structure but lacks the methyl group at the 6-position.
6-Methylquinazoline: Lacks the 4-fluorophenyl group, leading to different reactivity and applications.
Uniqueness
2-(4-Fluorophenyl)-6-methylquinazoline is unique due to the presence of both the 4-fluorophenyl and 6-methyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential as a therapeutic agent.
Properties
CAS No. |
88737-70-6 |
|---|---|
Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methylquinazoline |
InChI |
InChI=1S/C15H11FN2/c1-10-2-7-14-12(8-10)9-17-15(18-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |
InChI Key |
KIBSMASTUZBBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


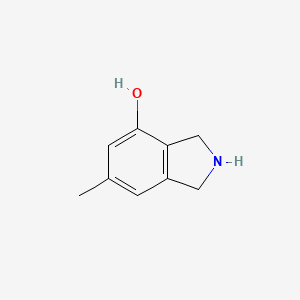
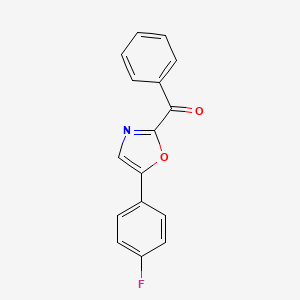

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
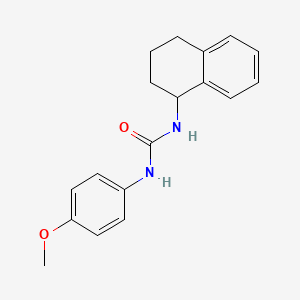
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
